molecular formula C30H29IN2O6 B1148653 5/'-O-(4,4/'-DiMethyltrityl)-5-iodouridine CAS No. 158728-68-8

5/'-O-(4,4/'-DiMethyltrityl)-5-iodouridine

Cat. No.: B1148653
CAS No.: 158728-68-8
M. Wt: 640.46553
InChI Key:
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Description

5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a 4,4/‘-dimethyltrityl group attached to the 5/’-hydroxyl group of uridine and an iodine atom at the 5-position of the uracil ring. The 4,4/'-dimethyltrityl group serves as a protecting group, which is commonly used in the synthesis of nucleotides and nucleosides to prevent unwanted reactions at specific sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine typically involves the following steps:

    Protection of the 5/'-hydroxyl group: The 5/‘-hydroxyl group of uridine is protected by reacting it with 4,4/’-dimethyltrityl chloride in the presence of a base such as pyridine. This reaction forms 5/‘-O-(4,4/’-dimethyltrityl)uridine.

    Iodination of the uracil ring: The protected uridine is then subjected to iodination using a reagent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the iodine atom at the 5-position of the uracil ring, resulting in 5/‘-O-(4,4/’-dimethyltrityl)-5-iodouridine.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection reactions: The 4,4/'-dimethyltrityl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as sodium azide (NaN3), thiourea, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection reactions: The 4,4/'-dimethyltrityl group can be removed using acidic conditions, such as treatment with acetic acid or trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

    Substitution reactions: The major products formed are the substituted uridine derivatives, where the iodine atom is replaced by the nucleophile.

    Deprotection reactions: The major product is the deprotected uridine derivative with a free hydroxyl group at the 5/'-position.

Scientific Research Applications

5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of modified nucleosides and nucleotides, which are important for studying nucleic acid structure and function.

    Biology: The compound is used in the synthesis of oligonucleotides for applications in genetic research, including gene editing and antisense therapy.

    Medicine: Modified nucleosides like 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine are investigated for their potential as antiviral and anticancer agents.

    Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA. The iodine atom at the 5-position can participate in halogen bonding, which can influence the stability and conformation of RNA. Additionally, the compound can be used as a precursor for further chemical modifications, enabling the study of various biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    5/‘-O-(4,4/’-Dimethoxytrityl)-5-iodouridine: Similar to 5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine but with methoxy groups instead of methyl groups on the trityl moiety.

    5/‘-O-(4,4/’-Dimethyltrityl)-5-bromouridine: Similar structure but with a bromine atom instead of an iodine atom at the 5-position.

    5/‘-O-(4,4/’-Dimethyltrityl)-5-fluorouridine: Similar structure but with a fluorine atom instead of an iodine atom at the 5-position.

Uniqueness

5/‘-O-(4,4/’-DiMethyltrityl)-5-iodouridine is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding. This property can be exploited in the design of nucleic acid-based probes and therapeutics. The 4,4/'-dimethyltrityl group also provides a robust protecting group that can be selectively removed under mild conditions, making it valuable in synthetic chemistry.

Properties

CAS No.

158728-68-8

Molecular Formula

C30H29IN2O6

Molecular Weight

640.46553

Origin of Product

United States

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